molecular formula C10H20Cl2N2O B6169424 N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo CAS No. 2648895-69-4

N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo

Cat. No.: B6169424
CAS No.: 2648895-69-4
M. Wt: 255.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, is a synthetic compound with potential applications in chemistry, biology, and medicine. It belongs to the class of bicyclic compounds that are often utilized for their unique structural properties and bioactivity.

Preparation Methods

The synthesis of N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, can be achieved through several routes, typically involving multi-step organic synthesis. Here's a generalized synthetic route:

  • Starting Material Preparation

    : This involves the selection of a suitable starting bicyclic amine precursor.

  • Methylation

    : The amine undergoes methylation using methylating agents under controlled conditions to ensure the selectivity of the reaction.

  • Acetylation

    : The intermediate product is then acetylated with acetic anhydride to form the acetamide derivative.

  • Purification and Crystallization

    : The final compound is purified through recrystallization and isolated as dihydrochloride salt for enhanced stability and solubility.

In an industrial setting, these steps are scaled up with meticulous optimization of reaction conditions to ensure high yield and purity, using batch or continuous flow techniques.

Chemical Reactions Analysis

This compound is reactive under specific conditions and participates in several types of chemical reactions:

  • Oxidation

    : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction

    : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution

    : Nucleophilic substitution reactions can modify the acetamide group under basic or acidic conditions. Common reagents include halogenating agents for substitution reactions, and catalysts such as palladium on carbon for hydrogenation reactions. Major products are derivatives of the original compound, often varying in functional groups attached.

Scientific Research Applications

The compound finds extensive applications in multiple domains:

  • Chemistry

    : Used as a building block for synthesizing more complex structures.

  • Biology

    : Studied for its interactions with biological molecules, possibly as a ligand in receptor studies.

  • Medicine

    : Explored for potential therapeutic properties, particularly in neurology due to its structural similarity to neurotransmitter analogs.

  • Industry

    : May be utilized in the manufacturing of specialized polymers or as an intermediate in organic synthesis.

Mechanism of Action

N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, interacts with biological targets through its bicyclic framework, which can mimic natural substrates. It may bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. Pathways involved often include neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other bicyclic amides and azabicyclic structures. For example:

  • N-methylacetamide

    : Lacks the bicyclic framework, leading to different reactivity and bioactivity.

  • Bicyclic amines

    : Without the acetamide group, show varied biological interactions. N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, is unique due to its specific combination of bicyclic structure and acetamide group, providing distinct physical, chemical, and biological properties.

This is just a start, and each section could be expanded based on deeper research and more detailed exploration of the compound's properties and applications. Hope it helps get your gears turning!

Properties

CAS No.

2648895-69-4

Molecular Formula

C10H20Cl2N2O

Molecular Weight

255.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.